4-chloro-3-(2-chloroacetamido)benzoic acid
Overview
Description
4-Chloro-3-(2-chloroacetamido)benzoic acid is a chemical compound with the molecular formula C9H7Cl2NO3. It is characterized by the presence of two chlorine atoms and an amide group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the reaction of 4-chlorobenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(2-chloroacetamido)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various amides or esters.
Scientific Research Applications
4-Chloro-3-(2-chloroacetamido)benzoic acid has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
4-Chloro-3-(2-chloroacetamido)benzoic acid is similar to other chlorinated benzoic acid derivatives, such as 4-chlorobenzoic acid and 3-chlorobenzoic acid. its unique structure, with the presence of both chlorine atoms and the amide group, sets it apart from these compounds. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Comparison with Similar Compounds
4-Chlorobenzoic acid
3-Chlorobenzoic acid
2-Chloroacetamide
4-(2-Chloroacetamido)benzoic acid
Properties
IUPAC Name |
4-chloro-3-[(2-chloroacetyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-3-5(9(14)15)1-2-6(7)11/h1-3H,4H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNMKYGPZOUVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250265 | |
Record name | 4-Chloro-3-[(2-chloroacetyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-56-2 | |
Record name | 4-Chloro-3-[(2-chloroacetyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147149-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-[(2-chloroacetyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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